2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
CAS No.: 56260-29-8
Cat. No.: VC17300371
Molecular Formula: C20H12O4
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid - 56260-29-8](/images/structure/VC17300371.png)
Specification
CAS No. | 56260-29-8 |
---|---|
Molecular Formula | C20H12O4 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | 2-(dibenzofuran-3-carbonyl)benzoic acid |
Standard InChI | InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23) |
Standard InChI Key | KDUIEISNWUTUTI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dibenzo[b,d]furan scaffold—a fused bicyclic system comprising two benzene rings bridged by a furan oxygen—substituted at the 3-position with a carbonyl group linked to a benzoic acid moiety. The conjugated π-system of dibenzofuran enhances electron delocalization, while the carboxylic acid group introduces polarity and hydrogen-bonding capability .
Key Structural Features:
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Dibenzo[b,d]furan core: Contributes rigidity and thermal stability due to fused aromatic rings.
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Carbonyl bridge: Enhances electrophilicity at the 3-position, facilitating nucleophilic reactions.
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Benzoic acid substituent: Provides acidity (pKa ~4.2) and solubility in polar solvents .
Physical Properties
While experimental data for 2-(dibenzo[b,d]furan-3-carbonyl)benzoic acid are scarce, analogous dibenzofuran derivatives offer predictive benchmarks:
The carboxylic acid group likely reduces hydrophobicity compared to unsubstituted dibenzofurans, as seen in benzofuran-based carboxylic acids with LogP values ~2.5–3.5 .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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Dibenzo[b,d]furan-3-carbonyl chloride: Generated via Friedel-Crafts acylation of dibenzofuran.
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2-Aminobenzoic acid: Converted to the corresponding benzoyl chloride for coupling.
Alternative routes may employ Suzuki-Miyaura cross-coupling using dibenzofuran boronic esters .
Step 1: Iodination of Dibenzo[b,d]furan
Iodination at the 3-position is critical for subsequent functionalization. A patented method achieves 77% yield using iodine (I₂), orthoperiodic acid (H₅IO₆), and sulfuric acid in acetic acid at 60°C :
Key conditions:
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Molar ratio: 1:0.5:0.5 (dibenzofuran:I₂:H₅IO₆)
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Reaction time: 4.5 hours at 60°C, followed by 16-hour stirring at room temperature .
Step 3: Coupling with 2-Aminobenzoic Acid
The acyl chloride reacts with 2-aminobenzoic acid in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
Purification via recrystallization from ethanol/water mixtures typically achieves >90% purity .
Functional Applications and Biological Relevance
Materials Science Applications
The compound’s extended conjugation and thermal stability make it suitable for:
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Organic semiconductors: Dibenzofuran derivatives exhibit hole mobility up to 0.12 cm²/V·s in thin-film transistors .
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Luminescent materials: Carboxylic acid groups enable coordination with metal ions (e.g., Eu³⁺, Tb³⁺) for optoelectronic devices .
Challenges and Future Directions
Synthetic Limitations
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Low regioselectivity: Competing iodination at the 2- and 4-positions reduces yields .
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CO handling: Carbonylation requires specialized equipment for gas containment.
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